

# Spectroscopic Profile of Dihydroconiferyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: *Dihydroconiferyl alcohol*

Cat. No.: *B122108*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydroconiferyl alcohol** (CAS No. 2305-13-7), a phenolic compound of interest to researchers in the fields of natural products, medicinal chemistry, and drug development. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

## Introduction

**Dihydroconiferyl alcohol**, systematically named 4-(3-hydroxypropyl)-2-methoxyphenol, is a naturally occurring phenylpropanoid. Its structural elucidation and characterization are fundamental for its application in scientific research. This guide serves as a central repository for its key spectroscopic data, facilitating its identification and use in experimental workflows.

## Spectroscopic Data

The following sections present the NMR, IR, and MS data for **Dihydroconiferyl alcohol** in a structured tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Dihydroconiferyl alcohol** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Dihydroconiferyl alcohol[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.731	d	1H	H-5 (aromatic)
6.655	d	1H	H-6 (aromatic)
6.558	dd	1H	H-2 (aromatic)
3.738	s	3H	-OCH <sub>3</sub>
3.395	t	2H	-CH <sub>2</sub> -OH (propyl chain, C $\gamma$ )
2.489	t	2H	Ar-CH <sub>2</sub> - (propyl chain, C $\alpha$ )
1.668	m	2H	-CH <sub>2</sub> - (propyl chain, C $\beta$ )

Solvent: DMSO-d<sub>6</sub>, Reference: TMSTable 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Dihydroconiferyl alcohol[1]

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
147.787	C-4 (aromatic, C-OH)
144.784	C-3 (aromatic, C-OCH <sub>3</sub> )
133.392	C-1 (aromatic, C-propyl)
120.725	C-6 (aromatic)
115.680	C-5 (aromatic)
112.913	C-2 (aromatic)
60.608	-CH <sub>2</sub> -OH (propyl chain, C $\gamma$ )
55.943	-OCH <sub>3</sub>
35.073	Ar-CH <sub>2</sub> - (propyl chain, C $\alpha$ )
31.686	-CH <sub>2</sub> - (propyl chain, C $\beta$ )

Solvent: DMSO-d<sub>6</sub>, Reference: TMS

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **Dihydroconiferyl alcohol**[\[2\]](#)

m/z Value	Interpretation
182	Molecular Ion [M] <sup>+</sup>
138	Fragment Ion
137	Base Peak Fragment Ion

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **Dihydroconiferyl alcohol**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450 - 3200	O-H stretch (broad)	Phenolic and Alcoholic OH
~2900	C-H stretch (aliphatic)	Propyl chain
1625	C=C stretch (aromatic)	Aromatic ring
1270 - 1200	C-O stretch	Aryl ether
1200 - 1000	C-O stretch	Primary alcohol

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in **Dihydroconiferyl alcohol**, as a specific experimental spectrum was not available in the cited sources.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a basis for the replication of these results.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **Dihydroconiferyl alcohol**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The spectra were acquired on a Bruker DMX-500 spectrometer operating at a proton frequency of 500 MHz.[\[1\]](#)
- The sample was maintained at a temperature of 298 K.[\[1\]](#)
- For  $^1\text{H}$  NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

## Mass Spectrometry Protocol

Sample Introduction and Ionization:

- The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- A small amount of the sample, dissolved in a suitable volatile solvent, is injected into the GC.
- The sample is vaporized and separated on the GC column before entering the mass spectrometer.
- Electron Ionization (EI) is used as the ionization source, with a standard electron energy of 70 eV.

Data Acquisition:

- The mass spectrum is recorded over a mass range of  $m/z$  40-400.
- The instrument used for the referenced data was a Shimadzu GCMS-QP2010SE.[\[2\]](#)

## Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

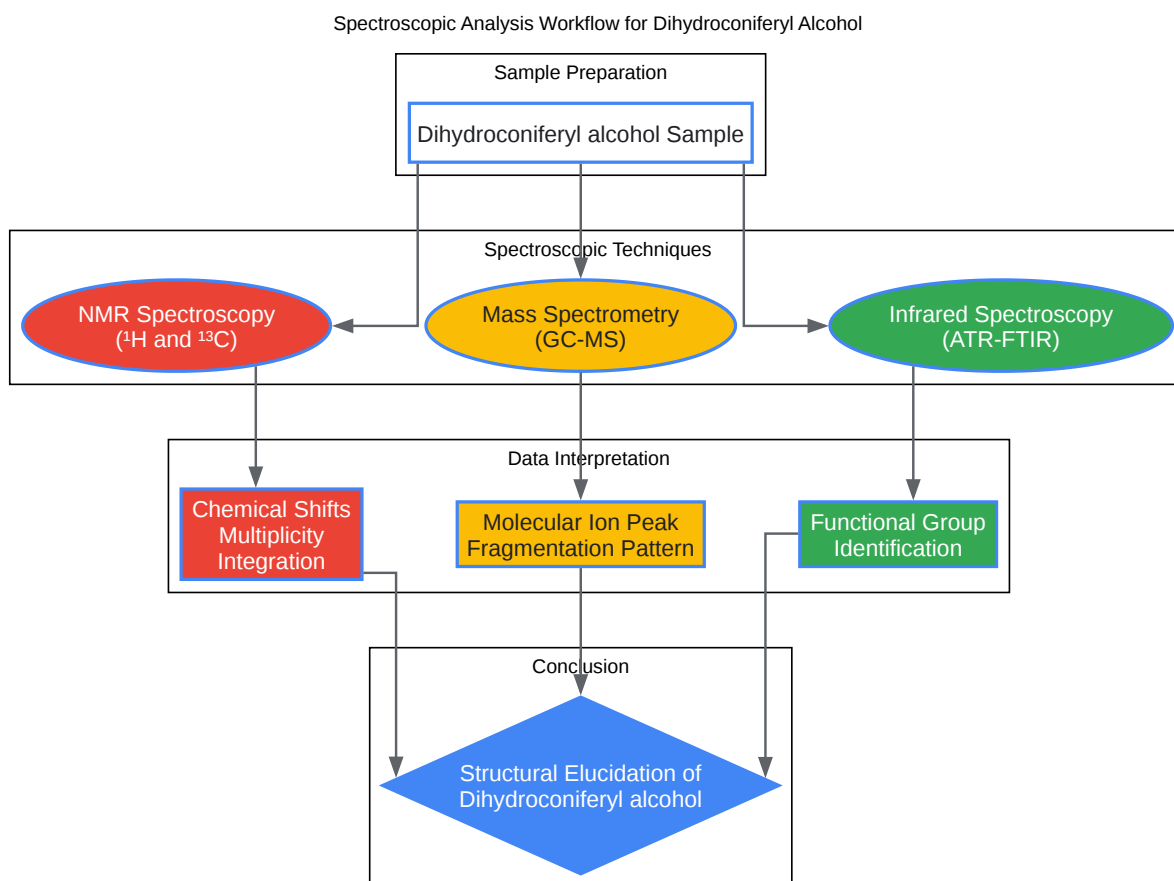
- Place a small amount of solid **Dihydroconiferyl alcohol** directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
- The spectrum should be presented in terms of transmittance or absorbance.

## Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **Dihydroconiferyl alcohol** can be visualized as follows:



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Spectroscopic analysis workflow for **Dihydroconiferyl alcohol**.

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## References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
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